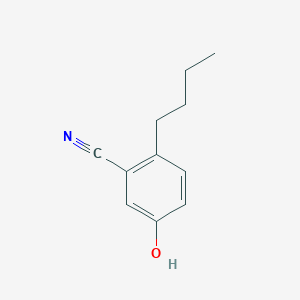













|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11].[CH3:13][N:14]1CCCC1=O>Cl.O>[C:13]([C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11])#[N:14]
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
3-bromo-4-n-butylphenol
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1CCCC)O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
cuprous cyanide
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ferric chloride hexahydrate
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cuprous bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for four hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 30 minutes at 65° C. in order
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
an organic layer which separated out
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under vacuum (115° C./1 mmHg)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1CCCC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |